5-Vinyluracil: A Technical Guide for Researchers and Drug Development Professionals
5-Vinyluracil: A Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Vinyluracil is a chemically modified nucleobase that has garnered significant interest in various fields of chemical biology and drug development. Its vinyl functional group serves as a versatile handle for a variety of chemical transformations, making it a valuable tool for the synthesis of modified oligonucleotides, the study of nucleic acid structure and function, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-vinyluracil, with a focus on experimental protocols and data relevant to researchers and professionals in drug development.
Chemical Structure and Properties
5-Vinyluracil, with the IUPAC name 5-ethenyl-1H-pyrimidine-2,4-dione, is a derivative of the pyrimidine nucleobase uracil. The key structural feature is the presence of a vinyl group at the C5 position of the pyrimidine ring.
Physicochemical Properties
A summary of the key physicochemical properties of 5-vinyluracil is presented in Table 1. The data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₂ | [1][2] |
| Molecular Weight | 138.12 g/mol | [1][2] |
| CAS Number | 37107-81-6 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | >300 °C (decomposes) | [1] |
| Solubility | Soluble in DMSO and water. | |
| SMILES | C=CC1=CNC(=O)NC1=O | [1] |
| InChI | 1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h2-3H,1H2,(H2,7,8,9,10) | [1] |
Spectroscopic Data
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (typically in the range of 5-7 ppm with characteristic splitting patterns), the C6-H proton of the uracil ring (around 7-8 ppm), and the N-H protons (which may be broad and their chemical shift can be solvent-dependent).
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¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons (C2 and C4, typically in the range of 150-170 ppm), the vinyl carbons (around 110-140 ppm), and the other ring carbons.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 5-vinyluracil will be characterized by absorption bands corresponding to its functional groups. Key expected peaks are:
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N-H stretching: ~3200-3400 cm⁻¹
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C=O stretching (carbonyls): ~1650-1750 cm⁻¹
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C=C stretching (vinyl and ring): ~1600-1680 cm⁻¹
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C-H stretching (vinyl): ~3000-3100 cm⁻¹
1.2.3. UV-Vis Spectroscopy
Uracil and its derivatives typically exhibit strong absorption in the UV region. The λmax for 5-vinyluracil is expected to be in the range of 260-280 nm, characteristic of the pyrimidine chromophore. The vinyl group, being in conjugation with the pyrimidine ring, may cause a slight bathochromic shift (shift to longer wavelength) compared to unsubstituted uracil.
Synthesis of 5-Vinyluracil
A high-yield synthesis of 5-vinyluracil has been reported, proceeding via the dehydration of 5-(1-hydroxyethyl)uracil. The following is a representative experimental protocol based on the literature.
Experimental Protocol: Synthesis from 5-(1-Hydroxyethyl)uracil
Materials:
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5-(1-Hydroxyethyl)uracil
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Methanesulfonyl chloride
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Pyridine (anhydrous)
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Triethylamine (anhydrous)
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Anhydrous diethyl ether
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Silica gel for column chromatography
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Solvents for chromatography (e.g., chloroform/methanol mixture)
Procedure:
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Esterification: Dissolve 5-(1-hydroxyethyl)uracil in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Slowly add methanesulfonyl chloride dropwise to the cooled solution with stirring.
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Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
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Elimination: After the formation of the methanesulfonyl ester intermediate is complete, add anhydrous triethylamine to the reaction mixture.
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Allow the mixture to warm to room temperature and stir for an extended period (e.g., 12-24 hours) to facilitate the elimination reaction.
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Work-up and Purification:
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Quench the reaction by adding cold water.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to yield pure 5-vinyluracil.
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Note: This is a generalized protocol. Researchers should consult the primary literature for precise quantities, reaction times, and purification details.
Applications in Research and Drug Development
The vinyl group of 5-vinyluracil provides a reactive site for a variety of chemical modifications, making it a valuable building block in several applications.
Incorporation into Oligonucleotides
5-Vinyluracil can be converted to its corresponding phosphoramidite and incorporated into synthetic DNA and RNA oligonucleotides using standard solid-phase synthesis protocols. These modified oligonucleotides can be used for:
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Cross-linking studies: The vinyl group can participate in photo-induced or chemically-induced cross-linking reactions with adjacent nucleic acid bases or proteins, providing insights into their spatial proximity and interactions.
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Post-synthesis modification: The vinyl group can be further functionalized after oligonucleotide synthesis using reactions like Diels-Alder cycloadditions, Michael additions, or Heck couplings to attach fluorescent dyes, biotin, or other reporter molecules.
RNA Metabolic Labeling
5-Vinyluracil can be used as a chemical reporter for metabolic labeling of newly transcribed RNA in living cells. Cells are incubated with 5-vinyluracil, which is incorporated into nascent RNA transcripts. The vinyl-modified RNA can then be detected and enriched through bioorthogonal chemical reactions, such as the inverse-electron-demand Diels-Alder reaction with a tetrazine-functionalized probe. This allows for the study of RNA synthesis, turnover, and localization.
Biological Activity
Derivatives of 5-vinyluracil have shown promise as antiviral agents. For instance, certain 5-vinyluracil nucleoside analogs have demonstrated activity against herpes simplex virus (HSV). The mechanism of action is often related to the inhibition of viral DNA polymerase. Further research is needed to fully elucidate the therapeutic potential of 5-vinyluracil and its derivatives. Some studies have also explored the antimicrobial properties of other 5-substituted uracil derivatives, though specific data for 5-vinyluracil is less common.
Safety and Handling
5-Vinyluracil should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.
Conclusion
5-Vinyluracil is a versatile and valuable molecule for researchers and drug development professionals. Its unique chemical properties, particularly the reactive vinyl group, enable a wide range of applications from fundamental studies of nucleic acid biology to the development of novel therapeutic strategies. The synthetic accessibility of 5-vinyluracil and its compatibility with standard biochemical and molecular biology techniques make it an attractive tool for advancing our understanding of biological systems and for the design of new diagnostic and therapeutic agents.
